molecular formula C8H16O B14356589 2-Butoxybut-1-ene CAS No. 90200-65-0

2-Butoxybut-1-ene

Cat. No.: B14356589
CAS No.: 90200-65-0
M. Wt: 128.21 g/mol
InChI Key: DWTWTPBZEAHZHO-UHFFFAOYSA-N
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Description

2-Butoxybut-1-ene (C₈H₁₄O) is an ether-substituted alkene characterized by a butoxy group (-O-C₄H₉) attached to a butene backbone. This compound is primarily used in research and development for synthesizing specialty chemicals, polymers, and intermediates. Its reactivity stems from the electron-rich alkene moiety and the ether functional group, making it a versatile candidate for electrophilic additions and polymerization reactions.

Properties

IUPAC Name

1-but-1-en-2-yloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWTPBZEAHZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528241
Record name 2-Butoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90200-65-0
Record name 2-Butoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.

Industrial Production Methods

In industrial settings, the production of 2-butoxybut-1-ene often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Butoxybut-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert 2-butoxybut-1-ene into butoxybutane.

    Substitution: The double bond in 2-butoxybut-1-ene makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Butoxybutanal, Butoxybutanoic acid

    Reduction: Butoxybutane

    Substitution: Halogenated derivatives of 2-butoxybut-1-ene

Scientific Research Applications

2-Butoxybut-1-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Industry: It is used in the production of specialty chemicals, including solvents and surfactants.

Mechanism of Action

The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Butoxybut-1-ene with three analogues: 1-(1-Butoxyethoxy)butane (ether), 2-Butanone (ketone), and 2-Buten-1-amine (amine).

Structural and Functional Group Differences
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
2-Butoxybut-1-ene C₈H₁₄O 126.20 Ether, Alkene
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 Ether
2-Butanone C₄H₈O 72.11 Ketone
2-Buten-1-amine C₄H₉N 71.12 Amine, Alkene

Key Observations :

  • Ether vs. Ketone: Unlike 2-Butanone, which contains a carbonyl group, 2-Butoxybut-1-ene’s ether linkage reduces polarity, impacting solubility and reactivity .
  • Alkene Reactivity : Both 2-Butoxybut-1-ene and 2-Buten-1-amine feature alkenes, but the amine’s nucleophilic nitrogen introduces distinct reaction pathways (e.g., nucleophilic additions) compared to the ether’s electrophilic alkene .

Key Observations :

  • 1-(1-Butoxyethoxy)butane’s Category 4 toxicity (low but measurable harm) suggests that 2-Butoxybut-1-ene may require similar precautions due to shared ether functionality .
  • 2-Buten-1-amine’s acute toxicity protocols emphasize medical consultation, unlike the less stringent guidelines for ethers .
Environmental and Ecological Impact
Compound Persistence/Degradability Bioaccumulation Potential
2-Butoxybut-1-ene No data available No data available
1-(1-Butoxyethoxy)butane No data available No data available
2-Butanone High volatility Low
2-Buten-1-amine Unknown Unknown

Key Observations :

  • Data gaps for ethers like 2-Butoxybut-1-ene highlight the need for standardized ecotoxicity testing .
  • 2-Butanone’s volatility reduces soil/water persistence, whereas amines and ethers may exhibit higher mobility due to moderate polarity .

Research Implications and Limitations

  • Toxicity Data : Current SDS for analogues lack acute/chronic toxicity details, limiting hazard assessment .
  • Synthesis Potential: Ethers like 2-Butoxybut-1-ene are understudied compared to ketones or amines, suggesting untapped applications in polymer chemistry .

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